molecular formula C10H18O4 B1582463 Diisopropyl succinate CAS No. 924-88-9

Diisopropyl succinate

Cat. No. B1582463
CAS RN: 924-88-9
M. Wt: 202.25 g/mol
InChI Key: YPLYFEUBZLLLIY-UHFFFAOYSA-N
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Description

Diisopropyl succinate is a chemical compound with the molecular formula C10H18O4 . It is used primarily as a solvent, plasticizer, and intermediate in the production of various products . It is derived from the esterification of succinic acid with isopropyl alcohol .


Synthesis Analysis

The synthesis of Diisopropyl succinate can be achieved through the esterification of succinic acid (SA) with alcohols like methanol (MeOH), ethanol (EtOH), and 2-propanol (2-PrOH) using a heterogeneous catalyst D-Hβ in a microwave (MW)-irradiated reactor . The reaction parameters such as reaction time, microwave power, and catalyst dosing can be optimized for SA esterification with MeOH .


Molecular Structure Analysis

Diisopropyl succinate has an average mass of 202.247 Da and a mono-isotopic mass of 202.120514 Da . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, 7 freely rotating bonds, and no violations of the Rule of 5 .


Physical And Chemical Properties Analysis

Diisopropyl succinate is a colorless crystalline solid with a density of 1.0±0.1 g/cm3 . It has a boiling point of 228.0±0.0 °C at 760 mmHg and a flash point of 96.3±16.9 °C . It is soluble in water, slightly dissolved in ethanol, ether, acetone, and glycerine, but not dissolved in benzene, carbon sulfide, carbon tetrachloride, and oil ether .

Scientific Research Applications

Synthesis and Development

Diisopropyl succinate has been explored for its synthesis methods, market conditions, raw material availability, and potential downstream products. It has significant prospects for future industrial development, highlighting its potential in various sectors (Developing, 2013).

Application in Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis. Specifically, it has been prepared with high optical purity and yield through the asymmetric Michael addition of thiophenol to diisopropyl maleate. This application demonstrates its importance in stereochemistry and asymmetric organic synthesis (Yamashita & Mukaiyama, 1985).

Catalysis

Diisopropyl succinate synthesis has been catalyzed using a carbon-based solid sulfonic acid derived from walnut shell, showcasing an innovative and sustainable approach to chemical synthesis (Pen, 2014).

Nonlinear Optical Properties

Research on diisopropylammonium succinate reveals its potential as a nonlinear optical material. It exhibits significant third-order nonlinear optical behavior, making it a candidate for applications in photonic and optoelectronic devices (Vij et al., 2020).

Polyurethane Production

The compound is relevant in the production of polyurethanes from isosorbide-based diisocyanates, where it contributes to low polydispersity and high thermal stability of the resulting materials. This application is critical in materials science and engineering (Zenner, Xia, Chen, & Kessler, 2013).

Vapor Pressure Measurement

Understanding the vapor pressures of diisopropyl succinate is essential for various industrial applications. Accurate measurements provide crucial data for process engineering and material handling (Katayama, 1992).

Diorganotin Complex Synthesis

Diisopropyl succinate has been used in the synthesis of diorganotin complexes of carboxylates, contributing to the field of coordination chemistry and potential applications in catalysis and materials science (Chilwal, Deep, Malhotra, & Narula, 2013).

Succinic Acid Production and Biotechnology

As a derivative of succinic acid, diisopropyl succinate is indirectly involved in the biotechnological production of succinic acid, a key intermediate in several industrial processes (Zeikus, Jain, & Elankovan, 1999).

Safety And Hazards

Diisopropyl succinate is harmful to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of contact with skin or eyes, rinse with plenty of water .

Future Directions

The global Diisopropyl succinate market is projected to witness significant growth in the coming years . Factors driving this growth include the increasing demand for solvents and plasticizers in various industries, particularly in developing regions, as well as the rising demand for personal care and cosmetic products . The market is expected to grow at a compound annual growth rate (CAGR) of % during the forecasted period .

properties

IUPAC Name

dipropan-2-yl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLYFEUBZLLLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044740
Record name Dipropan-2-yl butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanedioic acid, 1,4-bis(1-methylethyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Diisopropyl succinate

CAS RN

924-88-9
Record name Diisopropyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diisopropyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 1,4-bis(1-methylethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipropan-2-yl butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl succinate
Source European Chemicals Agency (ECHA)
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Record name DIISOPROPYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99B062LA62
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
NG Hamedani, H Arabi, F Poorsank - New Journal of Chemistry, 2020 - pubs.rsc.org
… In this article, we have carried out the synthesis of MgCl 2 /IDs/TiCl 4 catalyst systems incorporating both bis-methoxy methyl fluorene (BMF) and 2,2-diisopropyl succinate (DIS) and …
Number of citations: 14 pubs.rsc.org
MW Rathke, A Lindert - Journal of the American Chemical Society, 1971 - ACS Publications
(1) Cf. T. Kauffmann and D. Berger, Chem. Ber., 101, 3022 (1968).(2) The dimerization of the sodium enolate of acetophenonepro-moted by copper (II) chloride has been described by …
Number of citations: 174 pubs.acs.org
H Katayama - Journal of chemical engineering of Japan, 1992 - jstage.jst.go.jp
Vapor pressures of dimethyl, diethyl, diisopropyl and dibutyl succinates were measured in the ranges of 0.6–100, 0.6–100, 0.4–100 and 0.5–15 kPa respectively. The percent root mean …
Number of citations: 15 www.jstage.jst.go.jp
N Luo, G Zhang, Z Liu - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… -2-thiophenecarbonitrile and diisopropyl succinate in a 75% … -2-carbonitrile and diisopropyl succinate in a 61% yield with … -2-carbonitrile and diisopropyl succinate under the succinic …
Number of citations: 27 pubs.rsc.org
양석원, 김송혁, 김재환, 박성수 - 한국공업화학회연구논문초록집, 2015 - papersearch.net
… It was synthesized at various condition from P-chlorobenzonitrile, diisopropyl succinate precursor in solvent with addition of tert-butoxide, and then purification at various condition in …
Number of citations: 0 papersearch.net
M Grzybowski, E Glodkowska-Mrowka… - Chemistry of …, 2017 - Springer
… Another water-soluble DPP was synthesized from the difuryl DPP 4, which was obtained by the condensation of 2-cyanofuran with diisopropyl succinate in the presence of sodium tert-…
Number of citations: 11 link.springer.com
JY Kim, YH Kang - Journal of the Korean Chemical Society, 2019 - koreascience.kr
… FeCl3 촉매 하에서 화합물 3과 diisopropyl succinate를 반응시킨 결과 89%의 높은 수율로 3,6-di(4trifluoroacetoaminophenyl)pyrrolo-[3,4-c]pyrrole-1,4(2H,5H)dione (4)을 합성하였다. 합성…
Number of citations: 0 koreascience.kr
G Zhang, L Song, S Bi, Y Wu, J Yu, L Wang - Dyes and Pigments, 2014 - Elsevier
… to DPPCHO has been presented, as shown in Scheme 1, Ethylene glycol protected 4-formylbenzonitrile was employed as a starting material, which reacted with diisopropyl succinate to …
Number of citations: 17 www.sciencedirect.com
NG Hamedani, F Poorsank, H Arabi - Journal of Polymer Research, 2021 - Springer
… An insight into the effect of different external donor structures, comprised of bis-methoxymethyl-fluorene (BMF) and 2, 2-diisopropyl succinate (IPS), on the performance of MgCl 2 …
Number of citations: 2 link.springer.com
D Cao, Q Liu, W Zeng, S Han, J Peng… - Journal of Polymer …, 2006 - Wiley Online Library
… DPP1 and DPP2 were prepared by the reaction of diisopropyl succinate with 2 mol equiv of a bromo-substituted nitrile in the presence of t-amyloxide sodium, a strong and sterically …
Number of citations: 108 onlinelibrary.wiley.com

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